4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine
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Overview
Description
4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine typically involves the formation of the thiazole ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminothiazole with a suitable aldehyde or ketone can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-4-Methyl-Thiazol-5-Yl)-Pyrimidin-2-Yl]- (3-Nitro-Phenyl)-Amine: Another thiazole derivative with potential biological activities.
Thiazole Derivatives: Various thiazole derivatives exhibit similar biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Uniqueness
4-(2-Methoxypyridin-3-yl)-6-methylbenzo[d]thiazol-2-amine is unique due to its specific combination of thiazole and pyridine rings, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
4-(2-methoxypyridin-3-yl)-6-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-8-6-10(9-4-3-5-16-13(9)18-2)12-11(7-8)19-14(15)17-12/h3-7H,1-2H3,(H2,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYYWCSQHRLJEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N)C3=C(N=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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